HU 433

Osteoporosis Inflammation CB2 Agonist

HU 433 (CAS 1220887-84-2) is the enantiomer-specific CB2 agonist that redefines potency in bone remodeling research. Demonstrating 3–4 orders of magnitude higher functional activity than HU-308, it uniquely inhibits GPR55 signaling while sparing CB1 receptors. This dual pharmacological profile makes it the premier choice for preclinical osteoporosis and neuroinflammation studies. By delivering higher potency, functional selectivity, and dual GPR55 modulation, HU 433 enables lower dosing and clearer mechanistic data. Advance your research with the most functionally selective CB2 tool available.

Molecular Formula C27H42O3
Molecular Weight 414.6 g/mol
CAS No. 1220887-84-2
Cat. No. B1233291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHU 433
CAS1220887-84-2
Synonymsicyclo(3.1.1)hept-2-ene-2-methanol, 4-(4-(1,1-dimethylheptyl)-2,6-dimethoxyphenyl)-6,6-dimethyl-, (1R,4S,5R)-
HU 308
HU 433
HU-308
HU308
Molecular FormulaC27H42O3
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC
InChIInChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3/t20-,21+,22-/m1/s1
InChIKeyCFMRIVODIXTERW-BHIFYINESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HU 433 (CAS 1220887-84-2) Synthetic Cannabinoid CB2 Receptor Agonist: Baseline Characteristics and Procurement Overview


HU 433 (CAS 1220887-84-2, molecular formula C27H42O3, molecular weight 414.62) is a synthetic cannabinoid and selective agonist of the cannabinoid receptor type 2 (CB2) [1]. It is the enantiomer of the well-established CB2 agonist HU-308 . HU 433 binds specifically to the CB2 receptor and does not bind to the psychoactive CB1 cannabinoid receptor . This compound exerts anti-inflammatory and neuroprotective effects through CB2-mediated pathways, primarily in immune cells [1]. HU 433 has been investigated for its therapeutic potential in osteoporosis and inflammatory conditions .

Why Generic Substitution of HU 433 with Other CB2 Agonists Fails: Key Pharmacological and Functional Differentiation


Generic substitution of HU 433 with other CB2 agonists, including its direct enantiomer HU-308, is not scientifically valid due to profound differences in pharmacological properties and functional outcomes. Despite sharing the same molecular target (CB2), HU 433 exhibits an inverse relationship between binding affinity and biological potency compared to HU-308, being 3–4 orders of magnitude more potent in functional assays [1]. Furthermore, HU 433 displays a distinct GPR55 modulation profile, inhibiting LPI-induced ERK1/2 phosphorylation, an effect not observed with HU-308 [2]. These unique properties cannot be extrapolated from simpler CB2 agonists like JWH-133 or AM-1241, which lack this specific enantiomer-specific pharmacological fingerprint. Therefore, experimental or therapeutic substitution is likely to yield drastically different and unpredictable results.

HU 433 Quantitative Differentiation Guide: Head-to-Head Evidence vs. HU-308 and Other CB2 Agonists


Superior In Vivo Potency: 3–4 Orders of Magnitude Higher Efficacy than HU-308 in Bone Loss and Inflammation Models

In a direct head-to-head comparison, HU 433 demonstrates a 3–4 order of magnitude (1,000- to 10,000-fold) greater potency than its enantiomer HU-308 in rescuing ovariectomy-induced bone loss and xylene-induced ear inflammation in mouse models [1]. This stark functional difference occurs despite HU 433 exhibiting substantially lower binding affinity to the CB2 receptor in radioligand displacement assays compared to HU-308 [1]. The activity of HU 433 is specifically CB2-mediated, as it has no effect in CB2-deficient cells and animals [1].

Osteoporosis Inflammation CB2 Agonist

Enhanced In Vitro Potency: 3–4 Orders of Magnitude Higher Activity than HU-308 in Osteoblast Proliferation and Osteoclast Differentiation

In direct comparative in vitro assays, HU 433 exhibits a 3–4 order of magnitude (1,000- to 10,000-fold) increase in potency compared to HU-308 in stimulating osteoblast proliferation and inhibiting osteoclast differentiation [1]. This pronounced difference is observed in culture systems directly relevant to bone remodeling and osteoporosis research.

Bone Biology Osteoblast Osteoclast CB2 Agonist

Distinct CB2 Binding Affinity Profile: Inverse Correlation with Potency Compared to HU-308

HU 433 displays substantially lower binding affinity for the CB2 receptor compared to its enantiomer HU-308 in [³H]CP55,940 displacement assays, yet it is far more potent in functional assays [1]. This inverse relationship between binding affinity and biological potency challenges conventional assumptions in receptor pharmacology and suggests that HU 433 engages the CB2 receptor in a unique, highly active conformation.

Receptor Pharmacology Binding Affinity Functional Selectivity

Unique GPR55 Modulation Profile: Inhibition of LPI-Induced ERK1/2 Phosphorylation

In a study comparing the activity of four synthetic CB2 receptor agonists on GPR55 signaling, HU 433, but not its enantiomer HU-308, inhibited LPI-induced ERK1/2 phosphorylation [1]. Specifically, HU 433 does not promote GPR55-mediated ERK1/2 phosphorylation up to a concentration of 3 μM, but it does inhibit the response to the endogenous GPR55 agonist LPI [1]. This indicates that HU 433 acts as a functional antagonist or inverse agonist at GPR55 in this context, a property not shared by HU-308.

GPR55 MAPK Signaling Cannabinoid Receptors Functional Selectivity

Differential Effector Recruitment: Lower β-arrestin2 and Gαi Recruitment than HU-308 in Heterologous Expression Systems

In a heterologous expression system measuring β-arrestin2 and Gαi recruitment to the human CB2 receptor, HU 433 was observed to recruit both effectors less strongly than its enantiomer HU-308 [1]. This difference in downstream signaling pathway activation occurs despite both compounds effectively reducing inflammation and pathology in a mouse model of proliferative vitreoretinopathy (PVR) [1].

GPCR Signaling β-arrestin2 Gαi Functional Selectivity

Class-Level CB2 Selectivity and Potency Benchmarking Against Common Alternatives

As a class-level inference, HU 433's potency and selectivity can be contextualized against other widely used CB2 agonists. For instance, JWH-133, a commonly employed CB2 agonist, has a reported Ki of 3.4 nM for CB2 with approximately 200-fold selectivity over CB1 [1]. AM-1241 exhibits a Ki of 3.4-7.1 nM and >80-fold selectivity . GW405833 displays high affinity with a Ki of 3.9 nM and >1200-fold selectivity . While direct comparative data are not available for all compounds, HU 433 differentiates itself not primarily by superior binding affinity or selectivity over these compounds, but by its unique functional profile—particularly its 3–4 order of magnitude potency advantage over its enantiomer HU-308 and its distinct GPR55 modulation [REFS-4, REFS-5]. This suggests that for applications demanding specific functional outcomes rather than mere receptor occupancy, HU 433 may be the preferred choice.

CB2 Selectivity Binding Affinity Comparative Pharmacology

Optimal Research and Industrial Applications for HU 433 Based on Quantitative Evidence


Osteoporosis and Bone Metabolism Research

Given its 3–4 orders of magnitude higher potency than HU-308 in stimulating osteoblast proliferation and inhibiting osteoclast differentiation in vitro, and in rescuing ovariectomy-induced bone loss in vivo, HU 433 is a premier tool for investigating CB2-mediated regulation of bone remodeling and for preclinical development of anti-osteoporotic therapies [1]. Its exceptional in vivo efficacy allows for lower dosing and potentially clearer mechanistic interpretation.

Investigating Biased Signaling and Receptor Conformation at CB2

The inverse relationship between binding affinity and functional potency, coupled with differential recruitment of β-arrestin2 and Gαi compared to HU-308, makes HU 433 an invaluable probe for studying functional selectivity and ligand-biased signaling at the CB2 receptor [REFS-1, REFS-2]. It is uniquely suited for experiments aiming to dissect downstream signaling pathways and for understanding how different receptor conformations translate to distinct biological outcomes.

Dual Modulation of CB2 and GPR55 in Inflammatory and Pain Models

The unique ability of HU 433 to inhibit LPI-induced GPR55 signaling while acting as a CB2 agonist distinguishes it from other CB2 agonists like HU-308 [3]. This dual pharmacological profile is particularly relevant for research in inflammation, pain, and cancer biology where GPR55 is implicated, offering a single compound to modulate two intersecting pathways simultaneously.

Neuroinflammation and Retinal Disease Studies

HU 433 has demonstrated efficacy in reducing retinal damage and inflammation in a mouse model of proliferative vitreoretinopathy (PVR), a condition involving severe neuroinflammation and microglial activation [2]. Its selective CB2 agonism, without CB1-mediated psychoactive effects, positions it as a key tool for investigating the role of microglial CB2 in CNS and retinal pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for HU 433

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.